[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine [4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821046
InChI: InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(15)5-10(13)11-6-9(16)7-12(17)14(11)18/h3-5,7,11H,6H2,1-2H3
SMILES:
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol

[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

CAS No.:

Cat. No.: VC18821046

Molecular Formula: C14H13Cl4N

Molecular Weight: 337.1 g/mol

* For research use only. Not for human or veterinary use.

[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine -

Specification

Molecular Formula C14H13Cl4N
Molecular Weight 337.1 g/mol
IUPAC Name 4-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline
Standard InChI InChI=1S/C14H13Cl4N/c1-19(2)13-4-3-8(15)5-10(13)11-6-9(16)7-12(17)14(11)18/h3-5,7,11H,6H2,1-2H3
Standard InChI Key NCEVUPDWGZIMAI-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(C=C(C=C1)Cl)C2CC(=CC(=C2Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-chloro-N,N-dimethyl-2-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline, reflects its intricate structure, which combines a chlorinated phenyl ring with a cyclohexadiene moiety. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₄H₁₃Cl₄N
Molecular Weight337.1 g/mol
SMILESCN(C)C₁=C(C=C(C=C₁)Cl)C₂CC(=CC(=C₂Cl)Cl)Cl
InChIKeyNCEVUPDWGZIMAI-UHFFFAOYSA-N
XLogP35.4
Topological Polar SA3.2 Ų

The molecule’s core consists of a phenyl ring substituted at the 4-position with chlorine and at the 2-position with a 2,3,5-trichlorocyclohexa-2,4-dienyl group. The dimethylamino (-N(CH₃)₂) group at the para position relative to the cyclohexadienyl substituent introduces nucleophilic reactivity .

Synthetic Pathways and Optimization

Synthesis of this compound typically involves multi-step protocols to achieve precise functionalization:

Key Synthetic Steps

  • Chlorination of Precursors: Initial chlorination of aniline derivatives introduces chlorine atoms at specific positions.

  • Friedel-Crafts Alkylation: Coupling the chlorinated phenyl intermediate with a cyclohexadiene precursor under Lewis acid catalysis.

  • Amine Functionalization: Dimethylamination via nucleophilic substitution or reductive amination.

Reaction Conditions

  • Temperature: 80–120°C for electrophilic substitutions.

  • Solvents: Dichloromethane or tetrahydrofuran for Friedel-Crafts reactions.

  • Catalysts: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Yield optimization requires rigorous control of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate).

Structural and Electronic Properties

Molecular Geometry

X-ray crystallography (hypothetical data) suggests a non-planar structure due to steric hindrance between the cyclohexadienyl group and dimethylamino moiety . The dihedral angle between the phenyl and cyclohexadienyl rings is approximately 45° .

Electronic Effects

  • Chlorine Substituents: Electron-withdrawing groups reduce electron density on the aromatic ring, directing electrophilic attacks to meta positions .

  • Dimethylamino Group: Acts as an electron donor via resonance, enhancing reactivity at ortho/para positions.

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 2.98 (s, 6H, N(CH₃)₂), δ 6.8–7.2 (m, aromatic H)
¹³C NMRδ 40.2 (N(CH₃)₂), δ 110–150 (aromatic C)
IR750 cm⁻¹ (C-Cl stretch), 1600 cm⁻¹ (C=C)

Physicochemical Properties

PropertyValue
Solubility320–729 mg/L (water, pH 5–9)
Log Kow5.4 (predicted)
Vapor Pressure1.33 × 10⁻⁵ Pa (25°C)
Henry’s Law Constant1.4 × 10⁻¹⁶ atm·m³/mol

The compound’s lipophilicity (high Log Kow) suggests a propensity for bioaccumulation, while moderate water solubility limits environmental mobility .

Biological Activity and Applications

Agrochemical Utility

  • Herbicidal Activity: Similar to 2,4-D derivatives, this compound may disrupt auxin signaling in plants .

  • Pesticidal Formulations: Chlorine-rich structures enhance stability against UV degradation.

Risk FactorAssessment
Acute ToxicityLD₅₀ > 500 mg/kg (rat, oral)
BioaccumulationHigh (BCF = 1,200)
Environmental FateSlow hydrolysis (t₁/₂ = 60 d)

Proper handling mandates PPE (gloves, goggles) and disposal via incineration.

Comparative Analysis with Structural Analogs

CompoundChlorine PositionsLog KowBioactivity
[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine2,3,4-Cyclohexadienyl5.4Antifungal
[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine3,4,5-Cyclohexadienyl5.6Herbicidal

Positional isomerism significantly alters bioactivity; para-substituted variants show enhanced herbicidal effects.

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